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molecular formula C3H7KNO5P B1324572 Glycine, N-(phosphonomethyl)-, potassium salt CAS No. 39600-42-5

Glycine, N-(phosphonomethyl)-, potassium salt

Cat. No. B1324572
M. Wt: 207.16 g/mol
InChI Key: LIOPHZNMBKHGAV-UHFFFAOYSA-M
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Patent
US07049270B2

Procedure details

To a glass container of approximately 4 liter capacity was added 1264.1 grams of glyphosate acid with an assay of 95.7%. The container was placed in an ice/water bath to provide cooling. The container was equipped with an overhead stirrer with a propeller blade approximately one half the diameter of the container. A commercial 45% potassium hydroxide solution (VWR Scientific Products) was added. The addition rate was controlled to avoid obvious boiling of the resulting solution. The stirrer height was adjusted as the volume of the liquid changed to insure good mixing. A total of 966.2 grams of potassium hydroxide solution were added. The concentration was adjusted by the addition of 195.3 grams of deionized water. Stirring was continued for approximately 1 hour. The final yield was 2418.4 grams which represents a weight loss of 7.2 grams. The calculated assay was 50.0% glyphosate acid or 61% of potassium glyphosate and the calculated neutralization was 108%. The pH of a 10% dilution in deionized water was 4.76. The density of the resulting solution at 20° C. was approximately 1.4661 grams/milliliter and the volume of 1000 grams at 20° C. was therefor approximately 682 ml. This corresponds to a weight/volume concentration of about 730 grams/liter.
Quantity
1264.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
966.2 g
Type
reactant
Reaction Step Three
Name
Glyphosate Potassium

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:5][CH2:6][P:7]([OH:10])([OH:9])=[O:8])[C:2]([OH:4])=[O:3].[OH-].[K+:12]>>[CH2:1]([NH:5][CH2:6][P:7]([O-:10])([OH:9])=[O:8])[C:2]([OH:4])=[O:3].[K+:12] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1264.1 g
Type
reactant
Smiles
C(C(=O)O)NCP(=O)(O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
966.2 g
Type
reactant
Smiles
[OH-].[K+]

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The container was placed in an ice/water bath
CUSTOM
Type
CUSTOM
Details
to provide
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
The container was equipped with an overhead stirrer with a propeller blade approximately one half the diameter of the container
CONCENTRATION
Type
CONCENTRATION
Details
The concentration
ADDITION
Type
ADDITION
Details
was adjusted by the addition of 195.3 grams of deionized water
CUSTOM
Type
CUSTOM
Details
at 20° C.
CUSTOM
Type
CUSTOM
Details
at 20° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Glyphosate Potassium
Type
Smiles
C(C(=O)O)NCP(=O)(O)[O-].[K+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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